4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride
Description
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O3S/c14-21(18,19)12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)13(15,16)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODMBCGXOCMXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391481 | |
| Record name | 4-(4-Trifluoromethyl-phenoxy)-benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214353-91-0 | |
| Record name | 4-[4-(Trifluoromethyl)phenoxy]benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214353-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Trifluoromethyl-phenoxy)-benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride typically involves the reaction of 4-(trifluoromethyl)phenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(trifluoromethyl)phenol+benzenesulfonyl chloride→4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like K2CO3 or NaOH.
Major Products
Sulfonamides: Formed from the reaction with amines.
Vinyl Sulfones: Formed in coupling reactions with alkenes.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClFOS
- Molecular Weight : 296.7 g/mol
- CAS Number : 2991-42-6
The compound features a trifluoromethyl group, enhancing its reactivity and making it suitable for various synthetic pathways.
Synthetic Chemistry Applications
4-[4-(Trifluoromethyl)phenoxy]benzenesulfonyl chloride is primarily utilized as a reagent in organic synthesis:
- Synthesis of Sulfonamides : It serves as a key intermediate in the preparation of sulfonamide derivatives, which are crucial in pharmaceuticals due to their antibacterial properties.
- Formation of Sulfonylureas : The compound is involved in synthesizing sulfonylureas, which are widely used as antidiabetic agents.
Table 1: Common Reactions Involving this compound
| Reaction Type | Product Type | Notes |
|---|---|---|
| Nucleophilic Substitution | Sulfonamides | Used for attaching amine groups to sulfonyl moiety. |
| Coupling Reactions | Biologically Active Compounds | Forms linkages with various nucleophiles. |
| Electrophilic Aromatic Substitution | Functionalized Aromatics | Enhances reactivity of aromatic compounds. |
Biological Applications
The compound has garnered attention for its potential biological activities, particularly in antimicrobial research:
- Antimicrobial Activity : Studies have shown that it exhibits significant activity against a range of bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Table 2: Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | >200 |
The mechanism of action involves the inhibition of protein synthesis and disruption of nucleic acid production.
Industrial Applications
In addition to its laboratory uses, this compound finds applications in industrial settings:
- Agrochemicals : Its derivatives are used in the formulation of pesticides and herbicides.
- Dyes and Pigments : The compound is utilized in the production of various dyes due to its ability to form stable complexes with metal ions.
Case Study 1: Antibacterial Efficacy Evaluation
A recent study evaluated the antibacterial efficacy of several sulfonyl chloride derivatives, including this compound. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts. The study highlighted the bactericidal activity against both Staphylococcus aureus and Enterococcus faecalis, attributing the action to disruption of cell wall synthesis and interference with essential metabolic pathways.
Case Study 2: Biofilm Inhibition
Research focused on biofilm formation revealed that this compound significantly inhibits biofilm development in MRSA strains, showcasing its potential as an anti-biofilm agent. The minimum biofilm inhibitory concentration (MBIC) values were notably lower than those observed for standard antibiotics like ciprofloxacin, indicating superior efficacy.
Mechanism of Action
The mechanism of action of 4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride involves its reactivity as a sulfonyl chloride. The compound readily reacts with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes and receptors, through covalent modification .
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chloride Compounds
Structural and Physicochemical Properties
The table below compares 4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl chloride with structurally related sulfonyl chlorides:
Key Observations:
- Electron-Withdrawing Effects : The –CF₃ group in the main compound increases electrophilicity compared to –F or –OCH₃ substituents, making it more reactive toward amines and alcohols .
- Steric Factors : Ortho-substituted derivatives (e.g., 4-methoxy-2-CF₃) exhibit reduced reactivity due to steric hindrance .
- Lipophilicity : Trifluoromethoxy (–O–CF₃) and trifluoromethyl (–CF₃) groups enhance lipid solubility, critical for drug penetration .
Comparison of Reaction Yields:
Competitive Advantages:
- Metabolic Stability: The –CF₃ group resists oxidative degradation, extending drug half-life compared to non-fluorinated analogs .
- Versatility : Derivatives like 4-(trifluoromethoxy)benzenesulfonyl chloride () are preferred in agrochemicals due to their resistance to hydrolysis .
Biological Activity
4-[4-(Trifluoromethyl)phenoxy]benzenesulfonyl chloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and antitumor properties. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. Its structure can be represented as follows:
Antibacterial Activity
Recent studies have indicated significant antibacterial properties of compounds containing similar sulfonamide structures. For instance, related compounds have shown Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | 4 |
| Related sulfonamides | P. aeruginosa | 16 |
| Other derivatives | B. typhi | 4 |
The introduction of electron-withdrawing groups (EWGs), such as trifluoromethyl, has been linked to enhanced antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Antitumor Activity
In addition to antibacterial properties, sulfonamide derivatives have been investigated for their antitumor activities. Some studies suggest that the presence of the sulfonyl group can inhibit tumor growth by targeting specific cellular pathways:
- Mechanism of Action : The sulfonamide group may interfere with folate metabolism in cancer cells, similar to established drugs like methotrexate.
- Case Studies : In vitro studies have shown that certain analogs exhibit cytotoxic effects on human cancer cell lines, indicating potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR of this compound highlights the influence of substituents on biological activity:
- Trifluoromethyl Group : Enhances lipophilicity and antibacterial potency.
- Sulfonamide Moiety : Essential for antimicrobial action; modifications can lead to varying degrees of activity.
- Positioning of Substituents : The position of the trifluoromethyl group on the phenoxy ring significantly impacts the compound's efficacy against bacterial strains .
Toxicological Profile
Toxicological assessments indicate that while the compound exhibits promising biological activity, it also poses certain risks:
Q & A
Q. What are the standard synthetic routes for preparing 4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl chloride, and how can purity be validated?
Methodological Answer: The synthesis typically involves sulfonation of the phenoxybenzene precursor followed by chlorination. For example, analogous sulfonyl chlorides are prepared via sulfonation with chlorosulfonic acid, followed by reaction with thionyl chloride (SOCl₂) to introduce the sulfonyl chloride group . Purity validation requires analytical techniques such as:
Q. How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer:
- Storage: Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonyl chloride group .
- Handling: Use PPE (gloves, goggles, fume hood) due to its reactivity and potential for releasing toxic gases (e.g., HCl upon hydrolysis) .
- Deactivation: Quench excess reagent with ice-cold sodium bicarbonate to neutralize acidic byproducts .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR: Identify key functional groups (S=O stretching at ~1360–1180 cm⁻¹, C-F stretches at 1100–1000 cm⁻¹) .
- NMR: ¹⁹F NMR is critical for resolving trifluoromethyl (-CF₃) environments (δ ≈ -60 to -65 ppm) .
- X-ray crystallography: Resolve steric effects from the bulky phenoxy group .
Advanced Research Questions
Q. How can reaction conditions be optimized for sulfonylation reactions involving this reagent?
Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters:
- Temperature: Lower temperatures (0–5°C) minimize side reactions (e.g., sulfonate ester formation) .
- Solvent: Polar aprotic solvents (e.g., DCM, THF) enhance electrophilicity of the sulfonyl chloride group .
- Catalysis: Additives like DMAP (4-dimethylaminopyridine) accelerate sulfonamide bond formation .
Q. What strategies mitigate competing side reactions during nucleophilic substitutions with this compound?
Methodological Answer:
- Steric hindrance control: Introduce bulky bases (e.g., 2,6-lutidine) to suppress over-sulfonylation .
- pH modulation: Maintain mildly basic conditions (pH 8–9) to deprotonate amines without hydrolyzing the sulfonyl chloride .
- In situ monitoring: Use inline IR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Q. How does the trifluoromethyl phenoxy group influence biological activity in drug discovery applications?
Methodological Answer:
- Lipophilicity enhancement: The -CF₃ group improves membrane permeability (logP optimization) .
- Metabolic stability: Fluorine atoms resist oxidative degradation, prolonging half-life in vivo .
- Target selectivity: The phenoxy group can engage in π-π stacking with aromatic residues in enzyme active sites .
Q. What computational methods predict the reactivity of this compound in complex reaction systems?
Methodological Answer:
- DFT calculations: Model transition states for sulfonylation reactions (e.g., Gibbs free energy barriers) .
- Molecular docking: Predict binding affinities for drug-target interactions (e.g., protease inhibition) .
- QSAR models: Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for sulfonamide syntheses: How to troubleshoot?
Methodological Answer:
- Source analysis: Compare solvent purity (e.g., anhydrous DMF vs. technical grade) and reagent sourcing (e.g., SOCl₂ freshness) .
- Reproducibility: Validate protocols using controlled lab journals (e.g., reaction time, agitation rate) .
- Side-product analysis: Use LC-MS to identify byproducts (e.g., sulfonic acids from hydrolysis) .
Q. Conflicting biological activity How to validate target engagement?
Methodological Answer:
- Orthogonal assays: Combine enzymatic inhibition assays with cellular thermal shift assays (CETSA) .
- Isotopic labeling: Use ³⁵S-labeled sulfonyl chloride to track covalent binding to proteins .
- Cryo-EM/X-ray: Resolve ligand-protein co-crystal structures to confirm binding modes .
Safety and Environmental Considerations
Q. What are the environmental impacts of this compound, and how can waste be managed?
Methodological Answer:
- Waste treatment: Hydrolyze waste with aqueous NaOH to convert sulfonyl chloride to non-reactive sulfonates .
- Ecotoxicity screening: Use in silico tools (e.g., EPA EPI Suite) to predict biodegradation and bioaccumulation .
- Green chemistry alternatives: Explore enzyme-mediated sulfonations to reduce hazardous reagent use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
